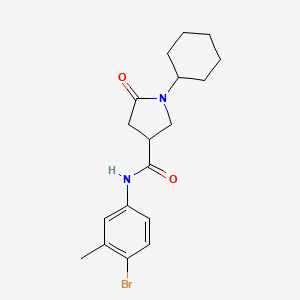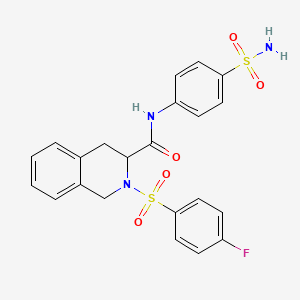![molecular formula C11H12F3NO3 B4013730 methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B4013730.png)
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate is a fluorinated organic compound with a molecular formula of C11H12F3NO3. This compound is characterized by its trifluoromethyl group and a phenyl ring substituted with a methylamino group. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,3,3-trifluoro-2-hydroxypropanoic acid and 4-(methylamino)phenol.
Esterification Reaction: The carboxylic acid group of 3,3,3-trifluoro-2-hydroxypropanoic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Substitution Reaction: The resulting ester is then reacted with 4-(methylamino)phenol under suitable conditions to introduce the phenyl ring with the methylamino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced derivatives of the trifluoromethyl group.
Substitution Products: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in various chemical processes. Biology: It serves as a building block for the development of bioactive compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, particularly in the treatment of diseases where fluorinated compounds play a role. Industry: It is utilized in the production of specialty chemicals and materials that require fluorinated components for enhanced properties.
Mécanisme D'action
The mechanism by which methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms in the compound can enhance its binding affinity and stability, making it effective in various biological processes.
Comparaison Avec Des Composés Similaires
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropanoate: Similar structure but lacks the phenyl ring with the methylamino group.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Another fluorinated ester with a different substitution pattern.
Uniqueness: Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate is unique due to its combination of trifluoromethyl and phenyl groups with a methylamino substituent, which provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-15-8-5-3-7(4-6-8)10(17,9(16)18-2)11(12,13)14/h3-6,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWLRILGMBHDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine oxalate](/img/structure/B4013652.png)
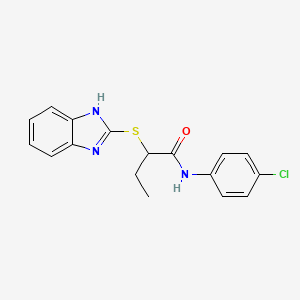
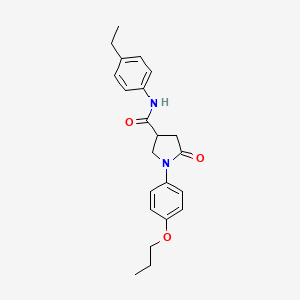
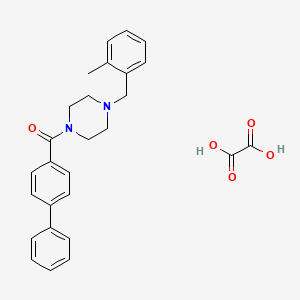
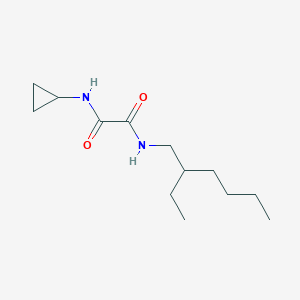
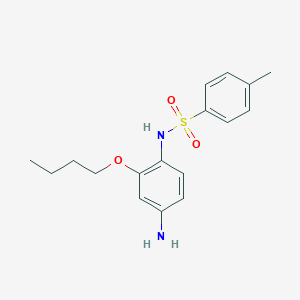
![11-(3-ethoxy-4-hydroxyphenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbaldehyde](/img/structure/B4013692.png)
![[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid](/img/structure/B4013704.png)
![4-[1-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B4013707.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide](/img/structure/B4013722.png)
![3-[3-(Azepan-1-YL)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B4013735.png)
